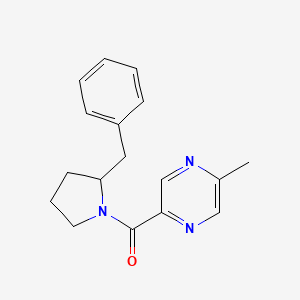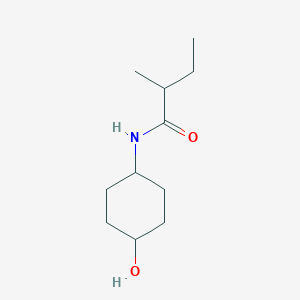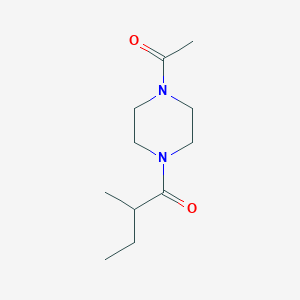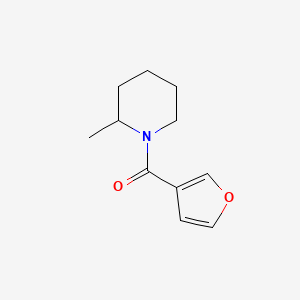
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, also known as MPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPP is a synthetic compound that belongs to the family of pyrrolidine carboxamides. It has a molecular weight of 308.38 g/mol and a chemical formula of C18H20N2O2.
Mechanism of Action
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have beneficial effects on neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. It has also been shown to have potential applications in the treatment of schizophrenia, as it may help to reduce the positive symptoms of the disorder.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful in studying neurological disorders such as Parkinson's disease and schizophrenia. However, there are also limitations to using N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, as it may have potential side effects and may not be suitable for all types of experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and its effects on the central nervous system.
2. Exploration of the potential applications of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide in the treatment of other neurological disorders.
3. Development of new synthetic methods for N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide that are more efficient and cost-effective.
4. Investigation of potential side effects of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and ways to mitigate these effects.
In conclusion, N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the study of neurological disorders. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and its potential applications in the treatment of neurological disorders.
Synthesis Methods
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile to form 4-methoxyphenyl-2-phenylacetonitrile. This compound is then reduced to 4-methoxyphenyl-2-phenylethylamine, which is subsequently reacted with ethyl chloroformate to form N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide.
Scientific Research Applications
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide has been used in scientific research to study the effects of pyrrolidine carboxamides on the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-11-9-15(10-12-16)19-18(21)20-13-5-8-17(20)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABGAUBWFSEJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)




![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)




